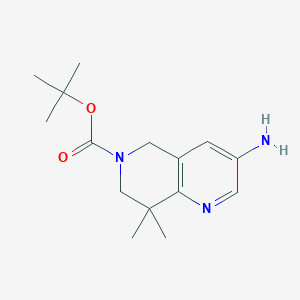
Tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-na
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate: is a chemical compound with the molecular formula C15H23N3O2. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate typically involves the reaction of 3-amino-4-methylpyridine with acetaldehyde, followed by further chemical modifications . Industrial production methods may involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents to yield reduced derivatives.
Substitution: Undergoes nucleophilic or electrophilic substitution reactions, often forming N-alkylsubstituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions . Major products formed from these reactions include various substituted naphthyridine derivatives .
Scientific Research Applications
tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate can be compared with other similar compounds, such as:
- tert-butyl 3-amino-7,8-dihydro-8,8-dimethyl-1,6-naphthyridine-6-carboxylate
- 2,8-Dimethyl-1,5-naphthyridine
These compounds share structural similarities but may differ in their chemical reactivity, biological activities, and applications. The uniqueness of tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate lies in its specific substitution pattern and the resulting properties .
Biological Activity
Tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine (also referred to as tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate) is a compound belonging to the naphthyridine class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Molecular Characteristics:
- Molecular Formula: C15H23N3O2
- Molecular Weight: 277.36 g/mol
- IUPAC Name: tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate
- Canonical SMILES: CC1(CN(CC2=C1N=CC(=C2)N)C(=O)OC(C)(C)C)C
The biological activity of tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine is attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, which can lead to significant biological effects such as antimicrobial and anticancer activities. The compound's structure allows it to participate in various chemical reactions including oxidation and substitution, enhancing its versatility in biological applications .
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine exhibit notable antimicrobial properties. For instance:
- Inhibition of Bacterial Growth: Compounds with a similar naphthyridine structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell division processes by targeting proteins like FtsZ .
| Compound | Activity | Target |
|---|---|---|
| Tert-butyl 3-amino derivatives | Antibacterial | FtsZ protein |
| Other naphthyridine derivatives | Antiviral | Viral replication mechanisms |
Anticancer Activity
The compound has also been explored for its potential anticancer effects. Studies suggest that it may inhibit cancer cell proliferation through pathways involving apoptosis and cell cycle regulation. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways associated with tumor growth .
Case Studies
-
Antiviral Properties:
A study investigated the antiviral activity of naphthyridine derivatives against rotavirus and adenovirus strains. The results indicated that certain modifications in the structure could enhance antiviral efficacy significantly . -
Antibacterial Efficacy:
In another study focusing on the antibacterial properties of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli, compounds were tested for their minimum inhibitory concentrations (MIC). The findings demonstrated that derivatives with specific substitutions exhibited greater potency compared to standard antibiotics .
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-8-10-6-11(16)7-17-12(10)15(4,5)9-18/h6-7H,8-9,16H2,1-5H3 |
InChI Key |
KMJNQCBAOCWTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1N=CC(=C2)N)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















